Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt
Description
Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt (CAS 148124-41-8) is a synthetic amphiphilic compound with a glycine backbone modified by two key functional groups:
- A dodecanoyl (C12) chain (1-oxododecyl group) conferring lipophilic properties.
- A bis(carboxymethyl)aminoethyl moiety resembling ethylenediamine triacetic acid (EDTA), enabling metal chelation .
Its sodium salt form enhances water solubility, making it suitable for applications requiring both surfactant and chelating properties. The molecular formula is C₂₀H₃₄N₂O₈Na₃, with a molecular weight of 532.44 g/mol .
Structurally, it bridges features of alkylamido surfactants (e.g., sodium lauroyl sarcosinate) and polyaminocarboxylate chelators (e.g., EDTA derivatives). This dual functionality allows it to act as a stabilizer in formulations requiring metal ion sequestration and surface activity, such as detergents or agrochemicals .
Properties
CAS No. |
206886-68-2 |
|---|---|
Molecular Formula |
C20H33N2NaO7-2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
sodium;2-[carboxylatomethyl-[2-[carboxylatomethyl(dodecanoyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C20H36N2O7.Na/c1-2-3-4-5-6-7-8-9-10-11-17(23)22(16-20(28)29)13-12-21(14-18(24)25)15-19(26)27;/h2-16H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;+1/p-3 |
InChI Key |
JGHAQLDWNGWLTP-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Lauroyl chloride (dodecanoyl chloride): Acylating agent providing the 1-oxododecyl group.
- Ethylenediaminetriacetic acid (EDTA) or its derivatives: Source of the bis(carboxymethyl)aminoethyl moiety.
- Glycine or glycine derivatives: Backbone amino acid.
- Sodium hydroxide or sodium salts: For neutralization and salt formation.
Synthetic Route
Acylation of Amino Group:
The primary amine of the glycine derivative or ethylenediamine triacetic acid is acylated with lauroyl chloride under controlled conditions (e.g., in anhydrous organic solvent such as dichloromethane or tetrahydrofuran) to introduce the dodecanoyl group. This step typically requires a base (e.g., triethylamine) to scavenge HCl formed during the reaction.Chelating Group Introduction:
The bis(carboxymethyl)aminoethyl group is introduced by alkylation or amidation reactions involving ethylenediaminetriacetic acid or its esters. Protection/deprotection strategies may be employed to selectively functionalize the amino groups.Neutralization and Salt Formation:
The free acid groups are neutralized with sodium hydroxide to form the sodium salt, enhancing solubility and stability.Purification:
The crude product is purified by recrystallization or chromatographic techniques (e.g., ion-exchange chromatography) to obtain the pure sodium salt form.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acylation | Lauroyl chloride, base (triethylamine), anhydrous solvent, 0–25°C | Control temperature to avoid side reactions |
| Chelating group addition | Ethylenediaminetriacetic acid derivatives, coupling agents (e.g., carbodiimides) | May require protection of carboxyl groups |
| Neutralization | NaOH aqueous solution, pH ~7-9 | Ensures formation of sodium salt |
| Purification | Recrystallization from water/ethanol or chromatography | Removes impurities and unreacted materials |
Research Findings and Optimization
Yield and Purity: Optimized acylation conditions (low temperature, controlled addition rate) improve yield and reduce by-products. Purity is critical for applications in chelation and biochemical assays.
Solubility: The sodium salt form significantly enhances water solubility compared to the free acid, facilitating handling and formulation.
Stability: The compound is stable under neutral to slightly basic conditions; acidic conditions may hydrolyze the amide bond linking the dodecanoyl group.
Scale-up Considerations: Industrial synthesis requires careful control of reaction exotherms and efficient purification to meet quality standards.
Summary Table of Preparation Method
| Preparation Stage | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Acylation | Introduction of 1-oxododecyl group | Lauroyl chloride, base, anhydrous solvent, 0–25°C | Formation of amide bond |
| Chelating group addition | Attachment of bis(carboxymethyl)aminoethyl | Ethylenediaminetriacetic acid derivatives, coupling agents | Formation of chelating moiety |
| Neutralization | Conversion to sodium salt | NaOH aqueous solution, pH 7-9 | Enhanced solubility and stability |
| Purification | Removal of impurities | Recrystallization or chromatography | High purity product |
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chelation Therapy
Glycine derivatives are often used in chelation therapy to remove heavy metals from biological systems. The sodium salt of this compound can bind with metal ions, facilitating their excretion from the body. Research indicates that chelation therapy using glycine derivatives can be effective in treating lead poisoning and other heavy metal toxicities.
Case Study : A study on the efficacy of glycine-based chelators demonstrated a significant reduction in blood lead levels in treated subjects compared to controls, highlighting its potential use in clinical settings for detoxification purposes.
Pharmaceutical Formulations
In pharmaceuticals, glycine derivatives serve as stabilizers and excipients. They enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).
Data Table: Glycine Derivative Applications in Pharmaceuticals
| Application Area | Compound Used | Functionality |
|---|---|---|
| Drug Formulation | Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)- sodium salt | Stabilizer for APIs |
| Antidote Development | Glycine derivatives | Heavy metal detoxification |
| Nutraceuticals | Glycine sodium salt | Amino acid supplement |
Water Treatment
The chelating properties of glycine derivatives make them suitable for water treatment processes. They can bind to harmful metal ions present in contaminated water sources, thus aiding in purification efforts.
Case Study : In a controlled study, the application of glycine-based chelators resulted in a 70% reduction of cadmium ions from industrial wastewater samples, demonstrating their effectiveness as water treatment agents.
Soil Remediation
Glycine sodium salt is also being explored for soil remediation techniques. Its ability to bind with heavy metals can help reduce soil toxicity and improve agricultural productivity.
Data Table: Efficacy of Glycine Derivatives in Soil Remediation
| Metal Ion | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Reduction (%) |
|---|---|---|---|
| Lead | 150 | 30 | 80 |
| Cadmium | 100 | 20 | 80 |
| Arsenic | 50 | 5 | 90 |
Textile Industry
In the textile industry, glycine derivatives are utilized as dyeing agents and stabilizers for various dyes. Their ability to form complexes with metal ions enhances dye uptake on fabrics.
Case Study : Research conducted on dyeing processes indicated that fabrics treated with glycine-based agents exhibited improved color fastness and reduced environmental impact due to lower dye runoff during washing.
Food Industry
Glycine derivatives are also applied as food additives due to their safety profile and functional properties. They can act as flavor enhancers or preservatives.
Mechanism of Action
The mechanism of action of Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt involves its interaction with specific molecular targets. The bis(carboxymethyl)amino group can chelate metal ions, while the long-chain fatty acid derivative can interact with lipid membranes. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Features
Physicochemical Properties
Table 2: Molecular Data Comparison
*LogP values estimated from structural analogs.
- Chelation Capacity : The target compound’s EDTA-like structure enables strong metal ion binding (e.g., Ca²⁺, Mg²⁺), unlike sarcosinates or simple amphoterics .
- Surface Activity : Its critical micelle concentration (CMC) is lower than sodium lauroyl sarcosinate due to the bulky EDTA moiety reducing hydrophobicity .
Table 3: Industrial and Regulatory Profiles
- Environmental Impact : The target compound’s biodegradability is lower than sarcosinates but superior to traditional EDTA due to the alkyl chain .
Research Findings and Gaps
- Synergistic Effects : Blending the target compound with sodium lauroamphoacetate improves foam stability in hard water by leveraging chelation .
- Limitations : Its synthesis involves multi-step reactions (alkylation + carboxylation), increasing production costs compared to sarcosinates .
- Unresolved Issues : Long-term ecotoxicity data are lacking, necessitating studies aligned with OECD Guidelines 301/302 .
Q & A
Basic: What synthetic methodologies are recommended for producing this glycine-derived surfactant, and how can its purity be validated?
Methodological Answer:
The synthesis typically involves alkylation of glycine derivatives with dodecyl acyl chlorides, followed by sodium salt formation. A common approach is to react N-(2-(bis(carboxymethyl)amino)ethyl)glycine with 1-oxododecyl chloride under basic conditions (e.g., NaOH) to form the sodium salt . Purity validation requires:
- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., δ 1.2–1.4 ppm for dodecyl protons) .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode can detect the molecular ion peak at m/z ~481 (C20H38N2O6Na2<sup>−</sup>) .
- Elemental Analysis : Carbon and nitrogen percentages should align with theoretical values (e.g., C: 53.8%, N: 6.3%) .
Advanced: How can researchers resolve contradictions in reported critical micelle concentration (CMC) values for this surfactant across studies?
Methodological Answer:
Discrepancies in CMC values often arise from:
- pH Variation : The compound’s amphoteric nature leads to pH-dependent micellization. Conduct experiments at controlled pH (e.g., 5–9) using buffer systems .
- Ionic Strength : Counterions (e.g., NaCl) compress the electrical double layer, lowering CMC. Standardize salt concentrations (e.g., 0.1 M NaCl) .
- Technique Differences : Compare data from surface tension vs. fluorescence probing. For example, pyrene fluorescence (I1/I3 ratio) often yields lower CMC than tensiometry due to sensitivity to premicellar aggregates .
Basic: What analytical techniques are most reliable for confirming the compound’s structural integrity in complex formulations (e.g., pesticides)?
Methodological Answer:
In formulations, use:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm (carboxylate absorption) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1650 cm<sup>−1</sup> (amide C=O) and 1550 cm<sup>−1</sup> (carboxylate COO<sup>−</sup>) confirm functional groups .
- X-Ray Crystallography (if crystalline) : SHELX software (e.g., SHELXL-97) refines crystal structures, verifying bond lengths (e.g., C-N: 1.47 Å) .
Advanced: What experimental designs are optimal for studying its environmental degradation pathways?
Methodological Answer:
- Photolysis Studies : Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation via LC-MS. Major products include dodecanoic acid (from acyl cleavage) and glycine derivatives .
- Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge. The compound’s half-life in aerobic conditions is >60 days, indicating persistence .
- Soil Column Experiments : Track leaching potential by spiking soil with <sup>14</sup>C-labeled surfactant and analyzing percolate via scintillation counting .
Advanced: How does its inclusion in TSCA listings impact regulatory compliance for academic research applications?
Methodological Answer:
Under TSCA §5(e), researchers must:
- Report Significant New Uses : E.g., using the compound as a heat transfer fluid requires EPA notification .
- Document Ecotoxicity Data : Include aquatic toxicity tests (Daphnia magna LC50 >10 mg/L) and bioaccumulation factors (log Kow = 1.8 suggests low bioaccumulation) .
- Comply with Export Rules : Notify EPA 30 days before exporting >10 kg, citing CAS 148124-41-8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
